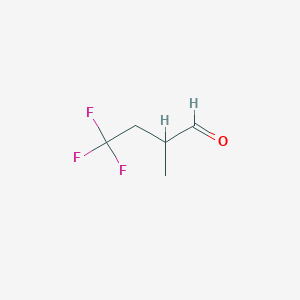
2-Methyl-4,4,4-trifluorobutanal
Vue d'ensemble
Description
2-Methyl-4,4,4-trifluorobutanal is an organic compound with the molecular formula C5H7F3O. It is a fluorinated aldehyde, characterized by the presence of three fluorine atoms attached to the terminal carbon of the butanal chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can significantly influence its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-4,4,4-trifluorobutanal can be synthesized through several methods. One common approach involves the hydroformylation of fluorinated alkenes. This method is efficient for preparing fluorinated functionalized building blocks, including this compound . Another method involves the alkylation of glycine Schiff base with CF3-CH2-I under basic conditions, followed by disassembly of the resultant alkylated Ni(II) complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroformylation processes. These processes are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4,4,4-trifluorobutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: 2-Methyl-4,4,4-trifluorobutanoic acid.
Reduction: 2-Methyl-4,4,4-trifluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-4,4,4-trifluorobutanal has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-4,4,4-trifluorobutanal involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluorobutanal: Similar structure but lacks the methyl group at the second position.
2-Methyl-4,4,4-trifluorobutanol: The reduced form of 2-Methyl-4,4,4-trifluorobutanal.
2-Amino-4,4,4-trifluorobutanoic acid: Contains an amino group instead of the aldehyde group.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and an aldehyde group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-methylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-4(3-9)2-5(6,7)8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPXLODATSRVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2424381.png)
![5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2424382.png)
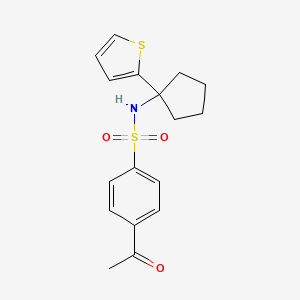
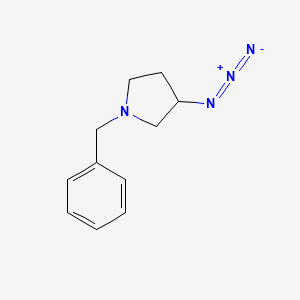
![3-({1-[3-(Trifluoromethyl)benzoyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2424385.png)
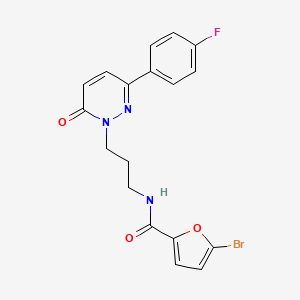
![1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2424392.png)
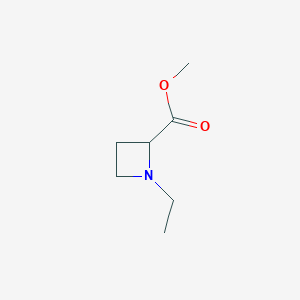
![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2424396.png)
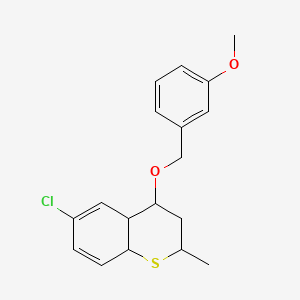
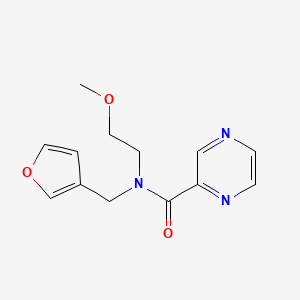
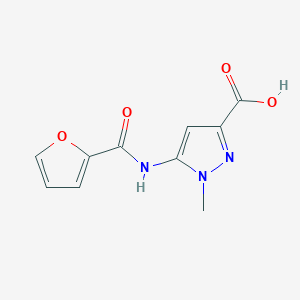
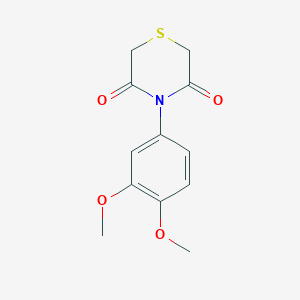
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)
